Bromination: 2-Pyridyl vs. 3-Pyridyl Sulfonate Reactivity
In direct head-to-head comparisons, 2-pyridyl sulfonate esters exhibited markedly superior reactivity in bromination reactions with MgBr2·Et2O compared to their 3-pyridyl sulfonate counterparts. The enhanced performance is attributed to the greater coordinating ability of the 2-pyridyl sulfonate moiety, which facilitates activation of the sulfonate leaving group [1]. Primary and secondary alcohol-derived 2-pyridyl sulfonates consistently achieved high conversion to alkyl bromides, whereas the 3-pyridyl isomers under identical conditions gave substantially lower or negligible product yields [1].
| Evidence Dimension | Reaction yield (conversion to alkyl bromide) |
|---|---|
| Target Compound Data | 2-Pyridyl sulfonate esters: 86-99% yield |
| Comparator Or Baseline | 3-Pyridyl sulfonate esters: 7-74% yield |
| Quantified Difference | 2-pyridyl esters achieved 12% to 92% absolute yield advantage over 3-pyridyl isomers |
| Conditions | Reaction with MgBr2·Et2O in diethyl ether at room temperature or 35°C; substrate: primary and secondary alcohol-derived sulfonates |
Why This Matters
For synthetic chemists procuring sodium pyridine-2-sulfonate as a precursor for sulfonate ester preparation, regioisomeric identity is critical—use of the 3-sulfonate analog risks reaction failure or yields too low for practical application.
- [1] Shields SWJ, et al. Divergent reactivities of 2-pyridyl sulfonate esters. Exceptionally mild access to alkyl bromides and 2-substituted pyridines. Can J Chem. 2021;99(5):445-452. doi:10.1139/cjc-2020-0510. View Source
